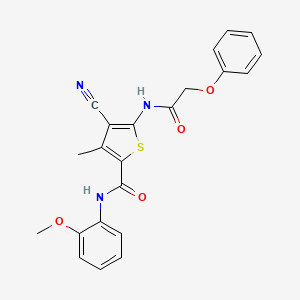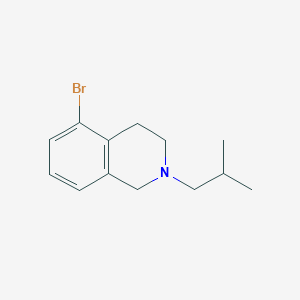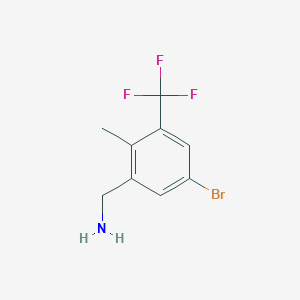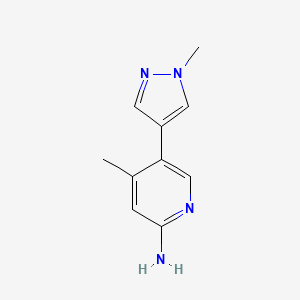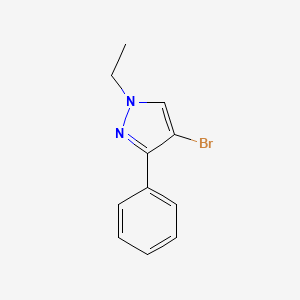
1-Pentyl-1H-indol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyl-1H-indol-6-amine, commonly referred to as “1-Pentylindole” , belongs to the class of synthetic cannabinoids. These compounds mimic the effects of natural cannabinoids found in cannabis plants. They interact with the endocannabinoid system, affecting various physiological processes.
Preparation Methods
Synthetic Routes::
Chemical Synthesis: 1-Pentylindole can be synthesized through chemical reactions. One common method involves the condensation of indole with 1-pentanamine (pentylamine) under appropriate conditions.
Catalytic Hydrogenation: Another approach is the catalytic hydrogenation of JWH-018, a related compound, to yield 1-Pentylindole.
Laboratory Scale: Researchers often prepare 1-Pentylindole in the lab for scientific studies.
Commercial Scale: While not widely produced industrially, some companies may synthesize it for research purposes.
Chemical Reactions Analysis
1-Pentylindole undergoes various reactions:
Oxidation: It can be oxidized to form corresponding indole carboxylic acids.
Substitution: N-Alkylation reactions can modify the pentyl side chain.
Reduction: Reduction of the indole ring can yield dihydroindole derivatives.
Bromine or Chlorine: Used for N-alkylation.
Hydrogen peroxide (H₂O₂): For oxidation.
Hydrogen (H₂): For catalytic hydrogenation.
- N-Alkylated derivatives of 1-Pentylindole.
- Oxidized forms (indole carboxylic acids).
Scientific Research Applications
1-Pentylindole has diverse applications:
Research Chemical: Used as a reference compound for studying synthetic cannabinoids.
Pharmacology Studies: Investigating its binding affinity to cannabinoid receptors.
Forensic Analysis: Detecting synthetic cannabinoids in biological samples.
Mechanism of Action
1-Pentylindole interacts with cannabinoid receptors (CB₁ and CB₂) in the endocannabinoid system. It modulates neurotransmitter release, affecting mood, pain perception, and appetite.
Comparison with Similar Compounds
1-Pentylindole shares similarities with other synthetic cannabinoids:
JWH-018: A well-known synthetic cannabinoid with similar effects.
UR-144: Another compound in this class.
JWH-081: Related to 1-Pentylindole .
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1-pentylindol-6-amine |
InChI |
InChI=1S/C13H18N2/c1-2-3-4-8-15-9-7-11-5-6-12(14)10-13(11)15/h5-7,9-10H,2-4,8,14H2,1H3 |
InChI Key |
GNRISQJEFWNNTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=CC2=C1C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


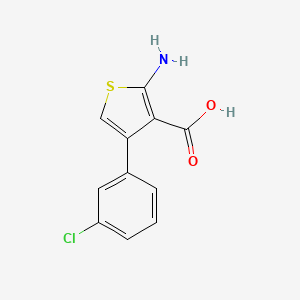
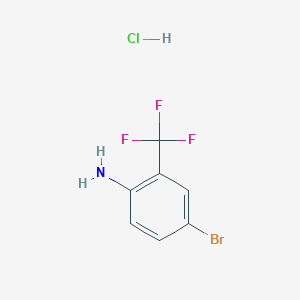


![N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide](/img/structure/B12076097.png)

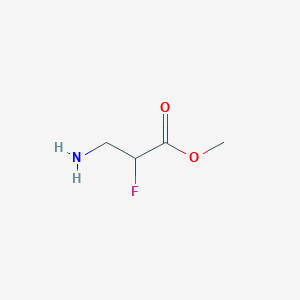

![8-Hydroxy-7-(1-hydroxypropan-2-yl)-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12076109.png)
